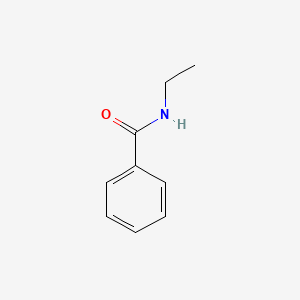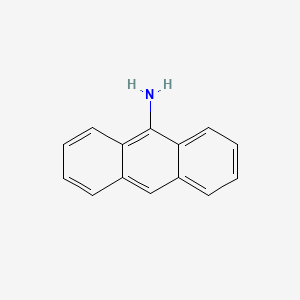![molecular formula C47H68O17 B1202755 [25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate](/img/structure/B1202755.png)
[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate
Overview
Description
Bryostatin 1 is a naturally occurring compound isolated from the marine bryozoan Bugula neritina. It belongs to a family of macrocyclic lactones known as bryostatins. Bryostatin 1 has garnered significant interest due to its potent biological activities, particularly its ability to modulate protein kinase C, a family of enzymes involved in various cellular processes. This compound has shown promise in the treatment of cancer, Alzheimer’s disease, and HIV/AIDS, among other conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bryostatin 1 is highly complex due to its intricate structure, which includes multiple stereocenters and functional groups. The most efficient synthetic route reported involves a 29-step process with a longest linear sequence of 19 steps. This synthesis achieves an overall yield of approximately 4.8%, with each step averaging over 80% yield . Key steps in the synthesis include:
Yamaguchi macrolactonization: This step forms the macrocyclic lactone core of Bryostatin 1.
Prins cyclization: This step constructs the tetrahydropyran rings present in the molecule.
Sharpless asymmetric dihydroxylation: This step introduces the necessary stereochemistry at specific positions.
Industrial Production Methods
Industrial production of Bryostatin 1 is challenging due to its low natural abundance and the complexity of its synthesis. Initial extraction from Bugula neritina provided only minute quantities. Efforts to produce Bryostatin 1 through aquaculture and synthetic biology have been explored but remain in early stages . The most promising approach for large-scale production is chemical synthesis, which has been optimized to produce grams of material per year .
Chemical Reactions Analysis
Types of Reactions
Bryostatin 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of ketones can yield secondary alcohols .
Scientific Research Applications
Bryostatin 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein kinase C modulation and its effects on cellular signaling pathways.
Biology: Investigated for its role in cell growth, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer, Alzheimer’s disease, and HIV/AIDS.
Industry: Potential applications in the development of new drugs and therapeutic agents
Mechanism of Action
Bryostatin 1 exerts its effects primarily through the modulation of protein kinase C. It binds to and activates specific isozymes of protein kinase C, leading to the activation of downstream signaling pathways involved in cell growth, differentiation, and apoptosis. This modulation can result in various therapeutic effects, including inhibition of tumor growth, enhancement of cognitive function, and activation of the immune system .
Comparison with Similar Compounds
Bryostatin 1 is unique among bryostatins due to its potent biological activities and therapeutic potential. Similar compounds include:
Bryostatin 5: Shares similar structural features but has different biological activities and toxicity profiles.
Bryostatin 8: Another analog with distinct biological effects and lower toxicity compared to Bryostatin 1
Bryostatin 1’s ability to modulate protein kinase C with high specificity and potency sets it apart from other bryostatins and makes it a valuable compound for scientific research and therapeutic development .
Properties
IUPAC Name |
[25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQUEDHRCUIRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H68O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
905.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
t-Butanol > 9.2 (mg/mL), 50% Butanol/water > 3.0 (mg/mL), PET solvent* > 2.8 (mg/mL), Soybean oil 1.5 - 3.0 (mg/mL), *PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL) | |
| Record name | BRYOSTATIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339555%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dihydro-1h-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one](/img/structure/B1202675.png)

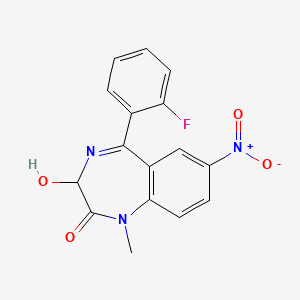
![[3-[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1202680.png)
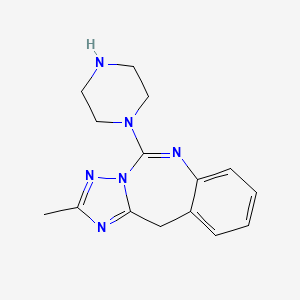
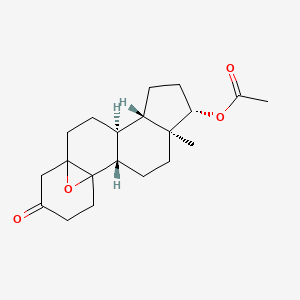
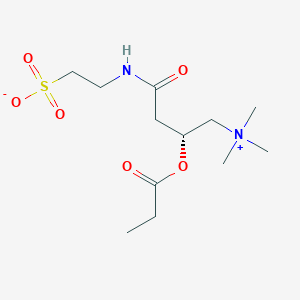
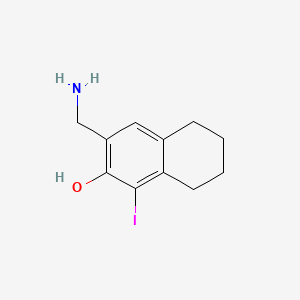
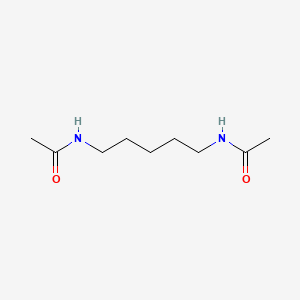
![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)
